2-((1-benzyl-5-(4-bromophenyl)-1H-imidazol-2-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide
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Overview
Description
2-((1-benzyl-5-(4-bromophenyl)-1H-imidazol-2-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide is a complex organic compound featuring a unique structure that combines an imidazole ring, a bromophenyl group, and an isoxazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((1-benzyl-5-(4-bromophenyl)-1H-imidazol-2-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide typically involves multiple steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through a condensation reaction involving benzylamine, 4-bromobenzaldehyde, and glyoxal under acidic conditions.
Thioether Formation: The imidazole derivative is then reacted with a thiol compound, such as 2-mercaptoacetic acid, in the presence of a base like sodium hydroxide to form the thioether linkage.
Isoxazole Ring Formation: The final step involves the formation of the isoxazole ring through a cyclization reaction using hydroxylamine and an appropriate diketone precursor under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thioether linkage, forming sulfoxides or sulfones.
Reduction: Reduction reactions can target the imidazole ring or the bromophenyl group, potentially leading to dehalogenation or hydrogenation products.
Substitution: The bromophenyl group is a site for nucleophilic aromatic substitution reactions, where the bromine atom can be replaced by various nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base like potassium carbonate (K2CO3).
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Dehalogenated or hydrogenated derivatives.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its unique structural properties and reactivity. It serves as a model compound for understanding thioether chemistry and the behavior of imidazole derivatives.
Biology
Biologically, the compound is investigated for its potential as a pharmacophore in drug design. Its imidazole ring is known to interact with various biological targets, making it a candidate for developing new therapeutic agents.
Medicine
In medicine, research focuses on its potential as an anti-inflammatory, antimicrobial, or anticancer agent. The presence of the bromophenyl group and the isoxazole moiety suggests it could inhibit specific enzymes or receptors involved in disease pathways.
Industry
Industrially, the compound could be used in the development of new materials with specific electronic or optical properties, given its complex aromatic structure.
Mechanism of Action
The mechanism of action of 2-((1-benzyl-5-(4-bromophenyl)-1H-imidazol-2-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide involves its interaction with molecular targets such as enzymes or receptors. The imidazole ring can coordinate with metal ions in enzyme active sites, while the bromophenyl group can engage in hydrophobic interactions. The isoxazole moiety may participate in hydrogen bonding or other non-covalent interactions, modulating the compound’s biological activity.
Comparison with Similar Compounds
Similar Compounds
2-((1-benzyl-5-phenyl-1H-imidazol-2-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide: Lacks the bromine atom, potentially altering its reactivity and biological activity.
2-((1-benzyl-5-(4-chlorophenyl)-1H-imidazol-2-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide: Contains a chlorine atom instead of bromine, which may affect its electronic properties and interactions with biological targets.
Uniqueness
The presence of the bromophenyl group in 2-((1-benzyl-5-(4-bromophenyl)-1H-imidazol-2-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide distinguishes it from similar compounds, potentially enhancing its reactivity in substitution reactions and its ability to interact with specific biological targets.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique properties
Properties
IUPAC Name |
2-[1-benzyl-5-(4-bromophenyl)imidazol-2-yl]sulfanyl-N-(5-methyl-1,2-oxazol-3-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19BrN4O2S/c1-15-11-20(26-29-15)25-21(28)14-30-22-24-12-19(17-7-9-18(23)10-8-17)27(22)13-16-5-3-2-4-6-16/h2-12H,13-14H2,1H3,(H,25,26,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DOYMRKRNMLQWAD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)NC(=O)CSC2=NC=C(N2CC3=CC=CC=C3)C4=CC=C(C=C4)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19BrN4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
483.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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